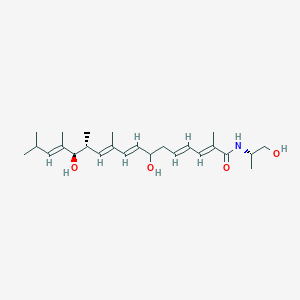
Myxalamid S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myxalamid S is a fatty amide.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Gene Cluster Identification
Myxalamids, including Myxalamid S, are known for their potent inhibition of the eukaryotic electron transport chain. Bode et al. (2007) identified the myxalamid biosynthesis gene cluster in Myxococcus xanthus, revealing new insights into the production of these compounds by mutasynthesis. This study highlighted the connection between primary and secondary metabolism in myxobacteria, crucial for understanding the biosynthetic pathways of Myxalamid S (Bode et al., 2007).
Antibacterial and Antifungal Properties
Originally discovered by Gerth et al. (1983), myxalamids including Myxalamid S have been recognized for their antibacterial and antifungal properties. This study detailed the isolation and characterization of myxalamids from Myxococcus xanthus, establishing their role as antibiotics (Gerth et al., 1983).
Secondary Metabolite Profiling
Kim et al. (2009) employed LC-MS/MS profiling to identify various secondary metabolites in Myxococcus xanthus, including myxalamids. This approach effectively contributed to the discovery of novel compounds related to Myxalamid S, demonstrating the diversity and complexity of secondary metabolites produced by myxobacteria (Kim et al., 2009).
Polyketide Synthase/Non-Ribosomal Peptide Synthetase Interaction
Silakowski et al. (2001) explored the myxalamid biosynthetic gene cluster in Stigmatella aurantiaca, showing how polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) interact. This research is crucial for understanding the complex biochemical pathways involved in the production of Myxalamid S and related compounds (Silakowski et al., 2001).
Structural Analysis and Synthesis
Research by Jansen et al. (1983, 1984) and Mapp et al. (1999) focused on the structural elucidation and total synthesis of Myxalamid S and related compounds. These studies provided detailed insights into the chemical structure and synthesis methods, which are essential for further pharmaceutical and biochemical research on myxalamids (Jansen et al., 1983), (Jansen et al., 1984), (Mapp et al., 1999).
Eigenschaften
Produktname |
Myxalamid S |
|---|---|
Molekularformel |
C25H41NO4 |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
(2E,4E,8E,10E,12R,13R,14E)-7,13-dihydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,8,10,14-pentaenamide |
InChI |
InChI=1S/C25H41NO4/c1-17(2)14-20(5)24(29)21(6)15-18(3)12-13-23(28)11-9-8-10-19(4)25(30)26-22(7)16-27/h8-10,12-15,17,21-24,27-29H,11,16H2,1-7H3,(H,26,30)/b9-8+,13-12+,18-15+,19-10+,20-14+/t21-,22+,23?,24+/m1/s1 |
InChI-Schlüssel |
GADFOYPOADGIMS-NWAXCZKQSA-N |
Isomerische SMILES |
C[C@@H](CO)NC(=O)/C(=C/C=C/CC(/C=C/C(=C/[C@@H](C)[C@H](/C(=C/C(C)C)/C)O)/C)O)/C |
SMILES |
CC(C)C=C(C)C(C(C)C=C(C)C=CC(CC=CC=C(C)C(=O)NC(C)CO)O)O |
Kanonische SMILES |
CC(C)C=C(C)C(C(C)C=C(C)C=CC(CC=CC=C(C)C(=O)NC(C)CO)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)
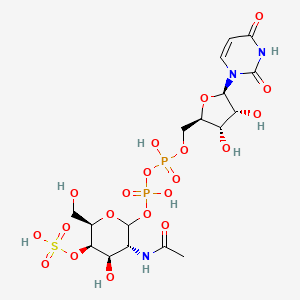
![5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2R,4R,5R)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1248063.png)
![[2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B1248064.png)
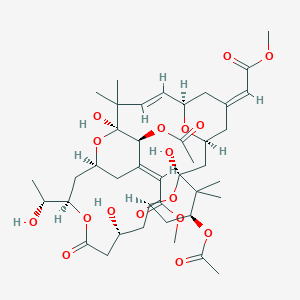
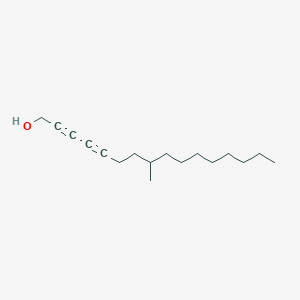
![(2E,4E)-N-[(1S,2R,2'R,6R)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1248070.png)
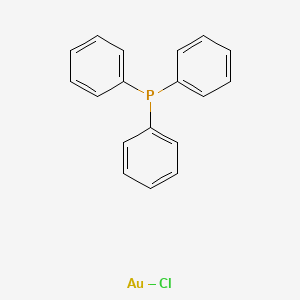
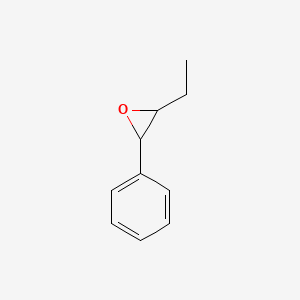

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide](/img/structure/B1248077.png)
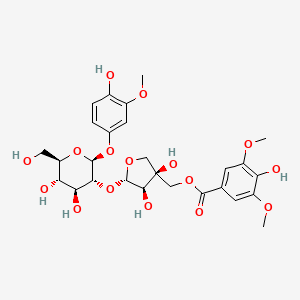

![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B1248080.png)